5-bromo-2-{[(4-methylphenoxy)acetyl]amino}benzoic acid
Overview
Description
5-bromo-2-{[(4-methylphenoxy)acetyl]amino}benzoic acid is a chemical compound with a molecular formula of C16H14BrNO4 . It is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
Synthesis Analysis
The synthesis of this compound involves several steps. In one study, dimethyl terephthalate was used as the raw starting material, and the compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 364.198 . It contains a benzoic acid core, with a bromine atom and an acetyl-amino group attached to the benzene ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These reactions transform the starting material into the desired product through a series of chemical changes.Mechanism of Action
While the specific mechanism of action of this compound is not mentioned in the retrieved sources, it is noted that it is a key intermediate in the synthesis of SGLT2 inhibitors . SGLT2 inhibitors are a class of drugs used in the treatment of diabetes; they work by preventing the kidneys from reabsorbing glucose back into the blood, thereby lowering blood glucose levels.
Future Directions
The compound is currently being used as a key intermediate in the synthesis of a family of promising SGLT2 inhibitors, which are in preclinical and phase I studies for diabetes therapy . The future directions would likely involve further studies on the efficacy and safety of these inhibitors, as well as potential applications in other therapeutic areas.
Properties
IUPAC Name |
5-bromo-2-[[2-(4-methylphenoxy)acetyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-10-2-5-12(6-3-10)22-9-15(19)18-14-7-4-11(17)8-13(14)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQDYJQJMJJAPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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